molecular formula C8H16ClNO3 B1457261 Ethyl 4-aminotetrahydro-2H-pyran-4-carboxylate hydrochloride CAS No. 255390-15-9

Ethyl 4-aminotetrahydro-2H-pyran-4-carboxylate hydrochloride

Cat. No.: B1457261
CAS No.: 255390-15-9
M. Wt: 209.67 g/mol
InChI Key: QUCVMIRLQOMVJY-UHFFFAOYSA-N
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Description

Ethyl 4-aminotetrahydro-2H-pyran-4-carboxylate hydrochloride is a chemical compound with the molecular formula C8H16ClNO3 and a molecular weight of 209.67 g/mol.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 4-aminotetrahydro-2H-pyran-4-carboxylate hydrochloride typically involves the reaction of ethyl 4-oxotetrahydro-2H-pyran-4-carboxylate with ammonia or an amine under controlled conditions. The reaction is usually carried out in the presence of a suitable solvent, such as ethanol or methanol, and may require a catalyst to proceed efficiently.

Industrial Production Methods

Industrial production of this compound often involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to obtain the final product in its hydrochloride salt form.

Chemical Reactions Analysis

Types of Reactions

Ethyl 4-aminotetrahydro-2H-pyran-4-carboxylate hydrochloride can undergo various chemical reactions, including:

    Oxidation: The amino group can be oxidized to form corresponding nitro or imine derivatives.

    Reduction: The compound can be reduced to form secondary or tertiary amines.

    Substitution: The amino group can participate in nucleophilic substitution reactions to form various derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate or hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and alkyl halides or acyl chlorides for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield nitro derivatives, while substitution reactions can produce a wide range of functionalized compounds.

Scientific Research Applications

Ethyl 4-aminotetrahydro-2H-pyran-4-carboxylate hydrochloride has several scientific research applications, including:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

    Biology: Studied for its potential role in biochemical pathways and interactions with biological macromolecules.

    Medicine: Investigated for its potential therapeutic effects and as a precursor in drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Ethyl 4-aminotetrahydro-2H-pyran-4-carboxylate hydrochloride involves its interaction with specific molecular targets and pathways. The compound may act as an enzyme inhibitor or modulator, affecting various biochemical processes. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.

Comparison with Similar Compounds

Similar Compounds

  • 4-aminotetrahydro-2H-pyran-4-carboxylic acid
  • L-isoleucine ethyl ester hydrochloride
  • Dihydro-2H-pyran-4,4(3H)-dicarboxylic acid

Uniqueness

Ethyl 4-aminotetrahydro-2H-pyran-4-carboxylate hydrochloride is unique due to its specific structure, which allows it to participate in a variety of chemical reactions and interact with biological systems in distinct ways.

Properties

IUPAC Name

ethyl 4-aminooxane-4-carboxylate;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H15NO3.ClH/c1-2-12-7(10)8(9)3-5-11-6-4-8;/h2-6,9H2,1H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QUCVMIRLQOMVJY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1(CCOCC1)N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H16ClNO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50857187
Record name Ethyl 4-aminooxane-4-carboxylate--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50857187
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

209.67 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

255390-15-9
Record name Ethyl 4-aminooxane-4-carboxylate--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50857187
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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